MK-11 is not found in significant quantities in commonly consumed foods []. While some fermented foods like natto may contain trace amounts of various menaquinones, the presence and specific forms, including MK-11, are not consistently reported or well-characterized [].
Similar to other menaquinones, MK-11 is thought to play a role in the activation of vitamin K-dependent proteins through a process called vitamin K epoxide reductase complex 1 (VKORC1)-mediated carboxylation []. These proteins are crucial for various physiological functions, including blood clotting, bone health, and cardiovascular health []. However, due to the limited research on MK-11, its specific biological activity and potential health benefits remain largely unknown.
Currently, there is a scarcity of scientific research specifically investigating MK-11. Most studies exploring the health benefits and applications of vitamin K2 primarily focus on MK-7 and MK-4, with limited mention of MK-11 or other less prevalent forms [, ].
Menaquinone 11 is a member of the menaquinone family, which are forms of vitamin K2. Specifically, it is characterized by a side chain consisting of eleven isoprenoid units. The chemical formula for Menaquinone 11 is . Menaquinones play critical roles in various biological processes, particularly in the post-translational modification of proteins through gamma-carboxylation, which is essential for blood coagulation and bone metabolism .
Vitamin K2 acts as a cofactor for the enzyme γ-glutamyl carboxylase, which activates various proteins by converting specific glutamic acid residues into γ-carboxyglutamic acid (Gla) residues. Gla proteins are essential for blood clotting (factors II, VII, IX, and X) and bone mineralization (osteocalcin) [].
Menaquinone 11 exhibits significant biological activity, particularly in promoting cardiovascular health and bone density. It has been shown to support the synthesis of matrix Gla-protein, which inhibits vascular calcification . Furthermore, it plays a vital role in the regulation of calcium metabolism by activating osteocalcin, a protein that binds calcium in bones . Its antioxidant properties also contribute to cellular protection against oxidative stress.
Menaquinone 11 can be synthesized through both natural and synthetic methods:
Menaquinone 11 has various applications:
Studies have shown that Menaquinone 11 interacts with various proteins involved in calcium metabolism and blood coagulation. For instance, its interaction with vitamin K-dependent proteins enhances their functionality through gamma-carboxylation. Additionally, research into its inhibitory effects on certain enzymes involved in menaquinone biosynthesis indicates potential for developing antimicrobial agents targeting bacterial strains that synthesize menaquinones .
Menaquinone 11 belongs to a larger family of menaquinones that differ primarily by the number of isoprenoid units in their side chains. Below are some similar compounds along with their unique features:
Compound | Isoprenoid Units | Unique Features |
---|---|---|
Menaquinone 4 | 4 | Most common form found in animal tissues; water-soluble |
Menaquinone 7 | 7 | Known for its bioavailability and longer half-life; often used in supplements |
Menaquinone 9 | 9 | Found predominantly in fermented foods; less studied than MK-4 and MK-7 |
Menaquinone 10 | 10 | Intermediate form with limited biological activity compared to others |
Menaquinone 12 | 12 | Less common; primarily studied for its biosynthetic pathways |
Menaquinone 11 stands out due to its longer side chain, which may influence its lipid solubility and transport mechanisms compared to shorter-chain menaquinones. This unique structure potentially enhances its efficacy in biological systems, particularly concerning cellular uptake and activity .